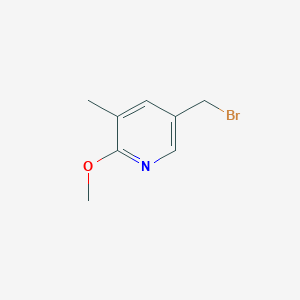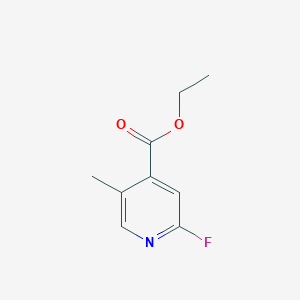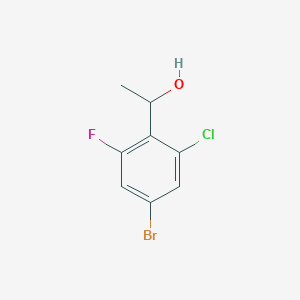
1-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, with an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromo-2-chloro-6-fluoroacetophenone with a reducing agent to yield the desired ethan-1-ol derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, chlorination, and fluorination processes, followed by reduction reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove halogen atoms or to convert the ethan-1-ol group to an alkane.
Substitution: Halogen atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(4-Bromo-2-chloro-6-fluorophenyl)ethanone.
Reduction: Formation of 1-(4-Bromo-2-chloro-6-fluorophenyl)ethane.
Substitution: Formation of 1-(4-Amino-2-chloro-6-fluorophenyl)ethan-1-ol or 1-(4-Mercapto-2-chloro-6-fluorophenyl)ethan-1-ol.
Scientific Research Applications
1-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The ethan-1-ol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
- 2-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol
- 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone
- 4-Bromo-2-chloro-1-fluorobenzene
Uniqueness: 1-(4-Bromo-2-chloro-6-fluorophenyl)ethan-1-ol is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the phenyl ring, combined with the ethan-1-ol group. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H7BrClFO |
|---|---|
Molecular Weight |
253.49 g/mol |
IUPAC Name |
1-(4-bromo-2-chloro-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrClFO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 |
InChI Key |
XAYFDAOPDODNTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1Cl)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


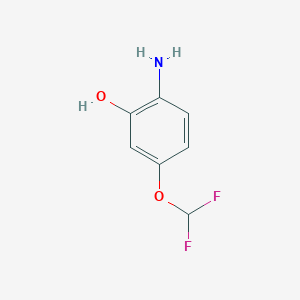
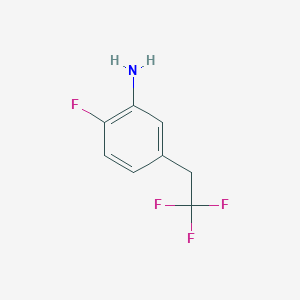

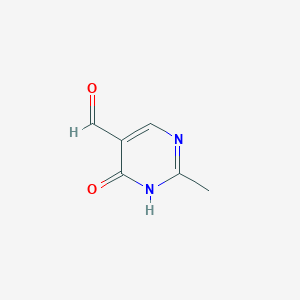
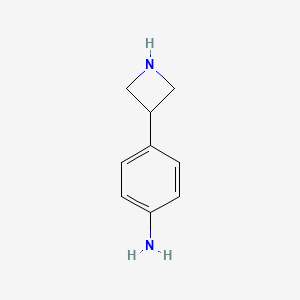
![2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;hydrochloride](/img/structure/B12959898.png)


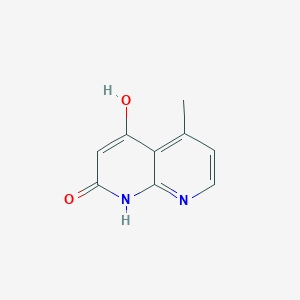
![Monopotassium mono([2,2'-biquinoline]-4,4'-dicarboxylate)](/img/structure/B12959921.png)
